(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Catalog No.
S15847132
CAS No.
M.F
C8H7BrFNO
M. Wt
232.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-y...

Product Name

(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

IUPAC Name

(3S)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

InChI

InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

LNFQYVYEPIYWMW-ZCFIWIBFSA-N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)F)Br)N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=C(C=C2)F)Br)N

(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound belonging to the class of benzo[b]furan derivatives. Its structure is characterized by a bromine atom at the 7-position and a fluorine atom at the 6-position of the benzo[b]furan ring, along with an amine group at the 3-position. The compound has the molecular formula C8H7BrFNOC_8H_7BrFNO and a molecular weight of 232.05 g/mol. The stereochemistry of this compound is indicated by the (3S) configuration, which specifies the spatial arrangement around a chiral center, making it significant for various chemical and biological applications .

The chemical reactivity of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be explored through various reactions typical for amines and halogenated compounds. Key reactions may include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic substitution reactions on the aromatic ring.
  • Reduction Reactions: The amine group may undergo reduction under specific conditions, leading to different amine derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds .

Research indicates that (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine exhibits promising biological activities. It is being investigated as a lead compound in drug discovery, particularly for its potential to target specific enzymes or receptors involved in various diseases. Preliminary studies suggest it may influence cellular signaling pathways, although detailed mechanisms of action require further investigation .

The synthesis of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps:

  • Formation of the Benzo[b]furan Skeleton: This may involve cyclization reactions starting from appropriate precursors.
  • Halogenation: Introduction of bromine and fluorine atoms at specific positions on the aromatic ring.
  • Amine Functionalization: The introduction of the amine group at the 3-position can be achieved through various methods such as reductive amination.

Optimized industrial methods may utilize continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact .

(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications across various fields:

  • Pharmaceutical Development: As a lead compound in drug development targeting diseases related to cellular signaling pathways.
  • Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential biological activity.
  • Material Science: Investigated for its properties in creating novel materials due to its unique structural characteristics .

Interaction studies focus on how (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing its effects on cell viability, proliferation, and signaling pathways.
  • Molecular Docking Studies: Computational approaches to predict how the compound fits into target proteins.

Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine. Here are some notable examples:

Compound NameCAS NumberKey Differences
(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1272731-41-5Different stereochemistry at the chiral center
(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine1259574-27-0Variation in halogen position on the ring
(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamineN/AChlorine instead of bromine at the 5-position

These compounds highlight the uniqueness of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine through its specific halogenation pattern and stereochemistry, which may influence its reactivity and biological activity compared to its analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.96950 g/mol

Monoisotopic Mass

230.96950 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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